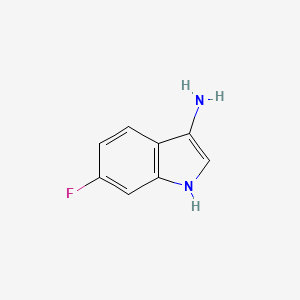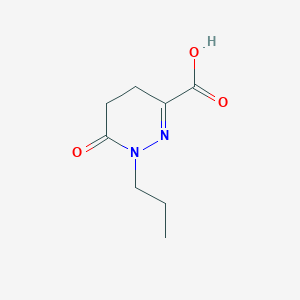![molecular formula C6H12N2O B13158168 N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
N-[1-(aminomethyl)cyclopropyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminomethyl)cyclopropyl]acetamide is an organic compound with the molecular formula C₆H₁₂N₂O It is a cyclopropyl derivative with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclopropyl]acetamide typically involves the reaction of cyclopropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine + Acetic Anhydride/Acetyl Chloride → this compound
- The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
- The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-(aminomethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
- Substitution : The acetamide group can participate in substitution reactions, where other functional groups replace the acetamide moiety.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetamide oxides, while reduction could produce cyclopropylmethylamine.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminomethyl)cyclopropyl]acetamide has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound can be used in studies involving enzyme inhibition and protein interactions.
- Medicine : Potential applications include the development of pharmaceutical agents targeting specific biological pathways.
- Industry : It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-[1-(aminomethyl)cyclopropyl]formamide
- N-[1-(aminomethyl)cyclopropyl]propionamide
- N-[1-(aminomethyl)cyclopropyl]butyramide
Uniqueness: N-[1-(aminomethyl)cyclopropyl]acetamide is unique due to its specific cyclopropyl and acetamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N-[1-(aminomethyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6(4-7)2-3-6/h2-4,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
YKYDGZMTIQUUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


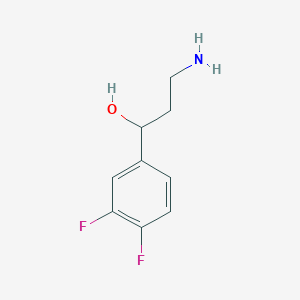
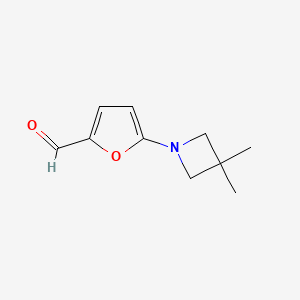
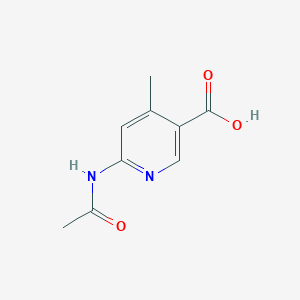
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
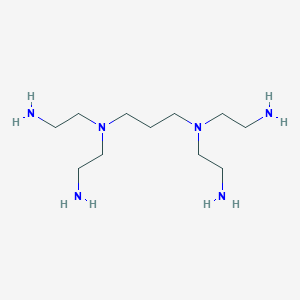
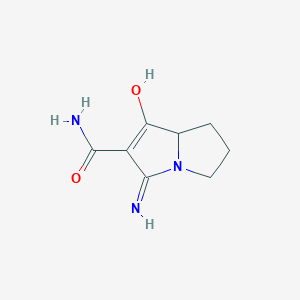
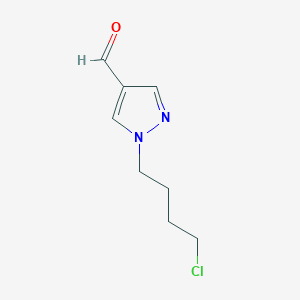

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)

![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
